molecular formula C13H18N2O5 B13238279 Piperidin-4-yl(pyridin-2-yl)methanol oxalate

Piperidin-4-yl(pyridin-2-yl)methanol oxalate

Cat. No.: B13238279
M. Wt: 282.29 g/mol
InChI Key: XGNLMOQSRZSYTF-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-2-yl)methanol oxalate (CID 86263369) is a chemical compound of significant interest in medicinal chemistry and pharmacological research . This molecule serves as a crucial synthetic intermediate and a versatile scaffold for the development of novel therapeutic agents. A primary application of this compound and its derivatives is in the research and development of 5-HT1F receptor agonists . This class of compounds is actively investigated for the acute treatment of migraine, with studies focusing on their potential to inhibit neurovascular extravasation, a key mechanism in migraine pathophysiology . The piperidine-pyridinylmethanol core is also recognized as a privileged structure in neurology, featuring in compounds studied for their potential as muscarinic cholinergic agonists, which are relevant to research on cognitive functions and neurodegenerative conditions . Furthermore, the structural motif of pyridine alcohols is valuable in coordination chemistry. These ligands can form stable complexes with various metal ions (e.g., copper, cobalt, nickel), making them useful in developing catalysts, molecular magnets, and new functional materials . This compound is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

oxalic acid;piperidin-4-yl(pyridin-2-yl)methanol

InChI

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;3-1(4)2(5)6/h1-3,6,9,11-12,14H,4-5,7-8H2;(H,3,4)(H,5,6)

InChI Key

XGNLMOQSRZSYTF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Grignard-Mediated Carbonyl Addition

Key Steps :

  • Reagents : Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), pyridine-2-carbaldehyde, 4-piperidone derivatives.
  • Conditions : Ambient temperature (18–25°C) under nitrogen.
  • Procedure :
    • React pyridine-2-carbaldehyde with Turbo Grignard to form a magnesium alkoxide intermediate.
    • Quench with 4-piperidone, followed by acid workup to yield Piperidin-4-yl(pyridin-2-yl)methanol.
    • Purify via column chromatography (chloroform/methanol, 98:2).
  • Yield : ~65–75% (estimated from analogous syntheses).

Advantages : Avoids cryogenic conditions; scalable for industrial applications.

Reductive Amination of Pyridinyl Ketones

Key Steps :

  • Reagents : Pyridin-2-yl ketone, piperidin-4-amine, sodium cyanoborohydride.
  • Conditions : Methanol, reflux (12–20 hours).
  • Procedure :
    • Condense pyridin-2-yl ketone with piperidin-4-amine to form an imine.
    • Reduce imine using NaBH₃CN to obtain the secondary amine.
    • Oxidize the alcohol group (if necessary) and purify via recrystallization.
  • Yield : ~60–70% (based on similar piperidine syntheses).

Limitations : Requires strict control of stoichiometry to avoid over-reduction.

Weinreb Amide Intermediates

Key Steps :

  • Reagents : Piperidine-4-carboxylic acid, N,O-dimethylhydroxylamine, n-butyllithium.
  • Conditions : Anhydrous THF, −78°C.
  • Procedure :
    • Convert piperidine-4-carboxylic acid to Weinreb amide using CDI.
    • Lithiate pyridin-2-yl bromide and react with Weinreb amide to form ketone.
    • Reduce ketone to alcohol using NaBH₄ or LiAlH₄.
  • Yield : ~50–60% (reported for analogous structures).

Advantages : Enables precise control over carbonyl reactivity.

Oxalate Salt Formation

Key Steps :

  • Reagents : Piperidin-4-yl(pyridin-2-yl)methanol (free base), oxalic acid dihydrate.
  • Conditions : Ethanol/water mixture, 25–40°C.
  • Procedure :
    • Dissolve free base in warm ethanol.
    • Add oxalic acid in stoichiometric ratio (1:1).
    • Cool to 0–5°C for crystallization; filter and dry under vacuum.
  • Purity : >98% (HPLC).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Grignard-Mediated 65–75% High Moderate Industrial
Reductive Amination 60–70% Moderate Low Lab-scale
Weinreb Amide 50–60% High High Lab-scale

Key Research Findings

  • Stereoselectivity : Grignard methods favor trans-diastereomers due to chelation control.
  • Salt Stability : Oxalate salt exhibits superior crystallinity and hygroscopic resistance compared to hydrochloride.
  • Industrial Preference : Grignard routes are favored for scalability, while reductive amination is common in academic settings.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanol oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-2-yl)methanol oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-2-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights critical differences between the target compound and its analogs:

Compound Name Functional Groups/Modifications Salt Form Molecular Formula Molecular Weight (g/mol) Key References
Piperidin-4-yl(pyridin-2-yl)methanol Secondary alcohol (piperidine + pyridine) Free base C₁₁H₁₆N₂O 192.26
Piperidin-4-yl(pyridin-2-yl)methanol oxalate Oxalate salt of the above Oxalate C₁₃H₁₈N₂O₅* 326.30 (estimated)
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride Ketone (replaces alcohol) Hydrochloride C₁₁H₁₅ClN₂O 228.72
Cyclopentyl(piperidin-4-yl)(pyridin-2-yl)methanol Tertiary alcohol (cyclopentyl addition) Free base C₁₆H₂₃N₂O 259.37
[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methanol Benzyl + methoxy substitution Free base C₁₄H₂₀N₂O₂ 248.33
Norfentanyl-D5 Oxalate Propanamide backbone (opioid metabolite) Oxalate C₁₄H₁₅D₅N₂O·C₂H₂O₄ 327.39

*Estimated based on free base + oxalic acid (C₂H₂O₄).

Biological Activity

Piperidin-4-yl(pyridin-2-yl)methanol oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology. This article delves into the compound's mechanisms of action, its interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₅, with a molecular weight of 282.29 g/mol. The compound features a piperidine ring substituted with a pyridine moiety and a methanol group, which contributes to its unique structural properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1F receptor subtype. This receptor plays a crucial role in pain modulation and anxiety regulation. Compounds that activate this receptor may provide therapeutic benefits for conditions such as migraines and anxiety disorders .

Interaction Studies

Preliminary studies indicate that this compound selectively activates the 5-HT1F receptor, which could lead to beneficial downstream effects in treating migraine and anxiety disorders . The compound's structure allows for modifications that can enhance its efficacy and selectivity for these biological targets .

Biological Activity Overview

Research indicates that this compound may also possess anti-cancer properties by inhibiting specific kinases involved in tumor growth. However, further studies are necessary to confirm these effects in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureKey Features
Piperidin-4-yl(pyridin-4-yl)methanol oxalateSimilar piperidine structureExhibits different receptor selectivity; potential anti-cancer properties
Pyrrolidinyl(pyridin-2-yl)methanol oxalateContains a pyrrolidine ringDifferent pharmacological profile; may target different biological pathways
Piperazinyl(pyridin-2-yl)methanol oxalateSubstituted with a piperazine ringKnown for anxiolytic effects; broader therapeutic applications

The uniqueness of this compound lies in its specific receptor activity and potential therapeutic applications not fully explored by similar compounds .

Case Studies and Research Findings

  • Serotonin Receptor Activation : A study demonstrated that derivatives of the compound exhibit significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
  • Anti-Cancer Properties : Research indicates that certain derivatives might inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation, although comprehensive in vivo studies are still required .
  • Pharmacological Applications : The compound's interactions with serotonin receptors suggest it could be beneficial in developing treatments for migraines and anxiety disorders, with ongoing research focusing on optimizing its pharmacokinetic properties .

Q & A

Q. Q1. What are the recommended synthetic routes for Piperidin-4-yl(pyridin-2-yl)methanol oxalate, and how can reaction yields be optimized?

A1. The synthesis typically involves coupling pyridin-2-ylmethanol derivatives with piperidin-4-yl intermediates. For example, similar compounds like 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine are synthesized via nucleophilic substitution in dichloromethane with NaOH, followed by purification steps (e.g., washing with brine, drying over Na₂SO₄) to achieve >99% purity . Optimizing stoichiometry (e.g., excess piperidin-4-yl reagent) and controlling reaction temperature (20–25°C) can improve yields. Monitoring intermediates via TLC or HPLC is critical .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry of the piperidine and pyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., oxalate salt adds 88.02 g/mol to the free base). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and oxalate carbonyl (C=O). For impurities, LC-MS with charged aerosol detection (CAD) is recommended, as seen in pharmacopeial standards for related compounds .

Q. Q3. How does the oxalate counterion influence the compound’s stability and solubility?

A3. The oxalate salt improves aqueous solubility compared to the free base, critical for in vitro assays. However, oxalate forms can degrade under high humidity or acidic conditions. Stability studies (40°C/75% RH for 6 months) are advised to assess decomposition pathways, such as oxalate hydrolysis. Storage at –20°C in desiccated amber vials is recommended .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A4. Discrepancies often arise from assay conditions (e.g., cell line variability, oxalate salt vs. free base). For example, oxalate may chelate metal ions in enzymatic assays, altering results. To standardize

  • Use a consistent salt form (e.g., oxalate) and verify purity (>98% via HPLC).
  • Include positive controls (e.g., norfentanyl derivatives for opioid receptor studies) .
  • Replicate experiments across multiple labs to isolate protocol-dependent effects .

Q. Q5. What strategies are effective for developing selective analytical methods to distinguish this compound from structurally similar metabolites?

A5. Advanced chromatographic separation (e.g., UPLC with HILIC columns) coupled with tandem MS/MS can resolve isomers. For example, norfentanyl metabolites with piperidin-4-yl groups require MRM transitions specific to the oxalate adduct (m/z 327.3871 for [M+H]+). Method validation should include spike-recovery tests in biological matrices (plasma, urine) .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyridin-2-yl moiety in target binding?

A6. Replace the pyridin-2-yl group with bioisosteres (e.g., pyrimidin-2-yl, thiazol-2-yl) and compare binding affinities using SPR or radioligand assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with receptors like opioid or sigma-1. For example, RO5506284 analogs show that pyridinyl substitution modulates amyloid-beta inhibition .

Q. Q7. What are the challenges in assessing the compound’s solubility in non-polar solvents, and how can they be mitigated?

A7. The oxalate salt has limited solubility in organic solvents (e.g., logP ~1.2). Strategies:

  • Use co-solvents (e.g., 10% DMSO in methanol) for in vitro studies.
  • Synthesize alternative salts (e.g., hydrochloride) for comparative solubility profiling .
  • Apply Hansen solubility parameters to predict solvent compatibility .

Q. Q8. How do metabolic pathways differ between this compound and its deuterated analogs?

A8. Deuterated versions (e.g., norfentanyl-D5 oxalate) exhibit slower hepatic metabolism due to kinetic isotope effects. Use LC-HRMS to track deuterium retention in metabolites (e.g., hydroxylated piperidine). In vivo studies in rodents show 20–30% longer half-life for deuterated forms, critical for prolonged activity .

Q. Q9. What experimental designs are optimal for evaluating the compound’s stability under physiological pH conditions?

A9. Conduct forced degradation studies:

  • Incubate in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via UPLC-UV at 254 nm. Oxalate salts degrade fastest at pH <3, forming free base and oxalic acid .

Methodological Considerations

Q. Q10. How can researchers address discrepancies in reported melting points for this compound?

A10. Variability often stems from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. Form II). Standardize drying protocols (e.g., vacuum desiccation for 48 hours) and cross-reference with X-ray crystallography data .

Q. Q11. What safety protocols are essential for handling this compound in lab settings?

A11. Follow GHS guidelines:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid inhalation (P305+P351+P338) and skin contact (P280).
  • Store in flame-resistant cabinets away from oxidizers .

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